molecular formula C13H10N2 B8407806 2-(4-Methylphenyl)pyridine-3-carbonitrile

2-(4-Methylphenyl)pyridine-3-carbonitrile

Cat. No. B8407806
M. Wt: 194.23 g/mol
InChI Key: WKYMCASWMULILP-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(4-methylphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2/c1-10-4-6-11(7-5-10)13-12(9-14)3-2-8-15-13/h2-8H,1H3

InChI Key

WKYMCASWMULILP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC=N2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Synthetic Scheme XXV shows the 8-step preparation of the alkylating reagent 2-(4-bromomethylphenyl)-3-cyanopyridine (57) from 2-amino-3-picoline (58) (Aldrich). In step 1, the aminopicoline 58 was converted to the bromopicoline 59 by reaction with bromine, concentrated hydrobromic acid, and sodium nitrite at 0° C. In step 2, the picoline 59 was oxidized with KMNO4 to give the corresponding carboxylic acid 60. In step 3, the acid 60 was reduced to the alcohol 61 with borane/THF. In step 4, the alcohol 61 was oxidized to the aldelyde 62 under Swern conditions or by using MnO2. In step 5, the aldehyde 62 was reacted with hydroxylamine to give the oxime 63. In step 6, the oxime 63 was converted to 2-bromo-3-cyanopyridine (64) with acetic anhydride at reflux. In step 7, the nitrile 64 was coupled with 4-methylphenylboronic acid (56) (Scheme XXIV) using Snieckus conditions (Scheme XIII) to give 3-cyano-2-(4-methylphenyl)pyridine (65). In step 8, 65 was brominated with NBS/AIBN in carbon tetrachloride at reflux to give the desired alkylating reagent 57. ##STR88##
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